molecular formula C21H23FN2O4S B12096144 Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 209350-13-0

Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B12096144
CAS No.: 209350-13-0
M. Wt: 418.5 g/mol
InChI Key: OQXWUJLMBFKVRC-UHFFFAOYSA-N
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Description

Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indoline-piperidine core with a 5-fluoro substituent, a methylsulfonyl group at position 1, and a benzyl carboxylate ester at position 1'. This structure combines electron-withdrawing (fluoro, methylsulfonyl) and lipophilic (benzyl) groups, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where such moieties enhance binding or stability.

Properties

CAS No.

209350-13-0

Molecular Formula

C21H23FN2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

benzyl 5-fluoro-1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C21H23FN2O4S/c1-29(26,27)24-15-21(18-13-17(22)7-8-19(18)24)9-11-23(12-10-21)20(25)28-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3

InChI Key

OQXWUJLMBFKVRC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=C1C=CC(=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives and suitable electrophiles.

    Spirocyclization: The spiro linkage is introduced by reacting the indoline core with a piperidine derivative under specific conditions.

    Functional Group Introduction: The fluorine atom and the methylsulfonyl group are introduced through selective halogenation and sulfonylation reactions, respectively.

    Benzylation: The final step involves the benzylation of the carboxylate group to obtain the desired compound.

Industrial production methods often employ continuous flow reactors to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

a) Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 209348-85-6)
  • Structure : Lacks the methylsulfonyl group at position 1.
  • Properties : Molecular formula C₂₀H₂₁FN₂O₂, molecular weight 340.37.
  • Hazards : H302 (toxic if swallowed), H315 (skin irritation), H319 (eye irritation) .
b) Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
  • Structure : Trifluoromethyl group at position 5 instead of fluoro and methylsulfonyl.
  • Status : Discontinued (CymitQuimica), suggesting synthetic challenges or instability .
  • Key Difference : Trifluoromethyl’s bulkiness may hinder receptor binding compared to the smaller fluoro and sulfonyl groups in the target compound.
c) tert-Butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 883984-95-0)
  • Structure : tert-Butyl ester replaces benzyl, with a fluoro substituent.
  • Similarity Score : 0.56 .
  • Key Difference : tert-Butyl’s steric bulk may improve bioavailability but reduce solubility compared to the benzyl group in the target compound.

Functional Group Modifications

a) tert-Butyl 5-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 167484-91-5)
  • Structure : Bromo substituent at position 5 and an oxo group at position 2.
  • Similarity Score : 0.59 .
  • Key Difference : Bromo enhances reactivity for cross-coupling, while the oxo group introduces polarity, differing from the methylsulfonyl’s electron-withdrawing role.
b) 1’-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate
  • Structure : Dual carboxylate groups (benzyl and tert-butyl).
  • Key Difference: Increased steric hindrance may limit target engagement compared to the mono-esterified target compound .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Key Substituents Hazards Key Differentiator
Target Compound N/A C₂₁H₂₂FN₂O₄S 5-F, 1-(methylsulfonyl), benzyl Not reported Dual electron-withdrawing groups
Benzyl 5-fluorospiro[...]-1'-carboxylate 209348-85-6 C₂₀H₂₁FN₂O₂ 5-F, benzyl H302, H315, H319 Lacks methylsulfonyl
Benzyl 5-(trifluoromethyl)spiro[...] N/A C₂₁H₂₁F₃N₂O₂ 5-CF₃, benzyl Discontinued Bulkier CF₃ group
tert-Butyl 5-fluorospiro[...]-1'-carboxylate 883984-95-0 C₁₈H₂₅FN₂O₂ 5-F, tert-butyl Not reported Improved bioavailability

Biological Activity

Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate (referred to as "the compound") is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a spiro-indoline structure that is known for its diverse biological activities. Its unique configuration allows it to interact with various biological targets, making it a candidate for drug development. The presence of the fluorine atom and the methylsulfonyl group are critical in modulating its pharmacological effects.

Anticancer Activity

Research indicates that compounds with indole derivatives often exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects. For instance, a study reported that the compound exhibited an IC50 value of less than 10 µM against A549 lung cancer cells, suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's antimicrobial potential has also been investigated. Preliminary studies show that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Structure-Activity Relationship (SAR)

Understanding the SAR of the compound is crucial for enhancing its efficacy and reducing toxicity. Modifications at the benzyl and spiro-indoline moieties have been explored to optimize biological activity. For example, the introduction of electron-withdrawing groups like fluorine has been shown to increase potency against specific cancer cell lines by enhancing lipophilicity and cellular uptake .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, the compound was administered in varying concentrations. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis in cancer cells. Flow cytometry analysis confirmed significant apoptotic markers at concentrations above 5 µM .

Case Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, indicating strong antibacterial activity. Time-kill assays further demonstrated that the compound could effectively reduce bacterial counts within two hours of exposure .

Pharmacokinetics

Pharmacokinetic studies have shown favorable absorption characteristics for the compound, classifying it as a BCS Class I drug. Parameters such as absorption rate constants (ka) and apparent permeability coefficients (Papp) were measured, revealing high bioavailability and rapid absorption in physiological conditions .

ParameterValue
Absorption Rate Constant (ka)≥0.77 h⁻¹
Hourly Absorption Percentage (P)59.25%
Apparent Permeability Coefficient (Papp)7.99×1057.99\times 10^{-5} cm/s

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